molecular formula C8H9BrO3 B12888662 Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate

Cat. No.: B12888662
M. Wt: 233.06 g/mol
InChI Key: MIZZZOVTOKGRFA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate typically involves the bromination of a precursor furan compound. One common method involves the bromination of 3,5-dimethylfuran-2-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted furans with various functional groups replacing the bromine atom.

    Oxidation: Formation of furan-2,3-diones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes from the ester group.

Scientific Research Applications

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-dimethylfuran-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.

    Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.

    Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring, which significantly alters its chemical behavior and applications.

Biological Activity

Methyl 4-bromo-3,5-dimethylfuran-2-carboxylate (abbreviated as MBDMC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, along with relevant data tables and research findings.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of MBDMC against various bacterial strains.

Case Study: Antibacterial Efficacy Against XDR-S. Typhi

A significant study assessed the antibacterial activity of MBDMC against multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the agar well diffusion method.

CompoundMIC (mg/mL)MBC (mg/mL)
MBDMC6.2512.5
Control2550

The results indicated that MBDMC exhibited a potent antibacterial effect, outperforming several other compounds tested in the same study .

Anticancer Activity

MBDMC has also been investigated for its anticancer properties. The compound's cytotoxic effects were tested on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that MBDMC showed significant cytotoxic effects on human cancer cell lines, particularly:

Cell LineIC50 (µM)
HCT-1168.17
HepG26.6
MGC8033.15

These findings suggest that MBDMC has promising potential as an anticancer agent, particularly due to its lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil .

The mechanisms underlying the biological activities of MBDMC are still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : MBDMC was found to inhibit alkaline phosphatase with an IC50 value of 1.469±0.02μM1.469\pm 0.02\,\mu M, indicating its potential as a competitive inhibitor .
  • Induction of Apoptosis : Research indicates that compounds similar to MBDMC may induce apoptosis in cancer cells through pathways involving the Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between MBDMC and target proteins. The binding affinity was assessed using various computational methods, revealing strong interactions with key amino acid residues in target proteins.

Protein TargetBinding Energy (ΔG)
DNA Gyrase-7.5648 kCal/mole
Alkaline Phosphatase-6.8000 kCal/mole

These studies highlight the potential of MBDMC as a lead compound for further drug development targeting bacterial infections and cancer .

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-bromo-3,5-dimethylfuran-2-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3

InChI Key

MIZZZOVTOKGRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1Br)C)C(=O)OC

Origin of Product

United States

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